molecular formula C13H14N2O2S B5529205 2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5529205
M. Wt: 262.33 g/mol
InChI Key: PXZDMHHJQCHXNB-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an acetamide group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,5-dimethylphenoxy)acetic acid.

    Amidation Reaction: The 2-(2,5-dimethylphenoxy)acetic acid is then reacted with thiazole-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions on the thiazole ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Thiazole-2-amine: Another precursor used in the synthesis.

    2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)ethanamide: A structurally similar compound with a slightly different acetamide group.

Uniqueness

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-10(2)11(7-9)17-8-12(16)15-13-14-5-6-18-13/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDMHHJQCHXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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